

# Synthesis of Indole-4-carboxaldehyde: A Laboratory Protocol

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Compound of Interest		
Compound Name:	Indole-4-carboxaldehyde	
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# **Application Note**

**Indole-4-carboxaldehyde** is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its versatile structure serves as a foundational building block for developing novel therapeutic agents, particularly in the fields of oncology and neurology.[1] This document provides a detailed protocol for the synthesis of **Indole-4-carboxaldehyde** via the oxidation of 1H-Indole-4-Methanol, a reliable and efficient method for laboratory-scale production.

**Indole-4-carboxaldehyde** and its derivatives are integral to the development of various therapeutic agents, including aurora kinase A inhibitors and other antitumor agents.[2] The protocol outlined below has been selected for its high yield and straightforward purification process, making it suitable for both academic and industrial research settings.

# **Experimental Protocol**

This protocol details the synthesis of **Indole-4-carboxaldehyde** from 1H-Indole-4-Methanol.

Materials and Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar



- · Nitrogen inlet
- Standard laboratory glassware
- Silica gel for column chromatography
- Rotary evaporator
- NMR spectrometer
- Mass spectrometer

### Reagents:

- 1H-Indole-4-Methanol
- Tetrapropylammonium perruthenate (TPAP)
- N-methylmorpholine N-oxide (NMO)
- 4 Å molecular sieves
- Anhydrous methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- Silica gel (for chromatography)

#### Procedure:

- Reaction Setup: To a round-bottom flask containing anhydrous methylene chloride (30 mL), add 1H-Indole-4-Methanol (2.5 g, 17 mmol), N-methylmorpholine N-oxide (3.0 g, 25 mmol), and 4 Å molecular sieves (3.0 g).[3]
- Initiation of Reaction: Stir the mixture at room temperature under a nitrogen atmosphere.[3]
- Addition of Oxidant: Add Tetrapropylammonium perruthenate (0.3 g, 0.85 mmol) in portions to the stirring mixture.[3]
- Reaction Time: Continue stirring the reaction mixture at room temperature for 1 hour.[3]



- Work-up: Upon completion, filter the mixture to remove the molecular sieves and other solids. Concentrate the filtrate in vacuo to obtain the crude product.[3]
- Purification: Purify the residue by column chromatography on silica gel using methylene chloride as the eluent to yield **Indole-4-carboxaldehyde** as a white powder.[3]

## **Data Presentation**

Table 1: Reaction Parameters and Yield

Parameter	Value	Reference
Starting Material	1H-Indole-4-Methanol	[3]
Oxidant	Tetrapropylammonium perruthenate	[3]
Co-oxidant	N-methylmorpholine N-oxide	[3]
Solvent	Anhydrous Methylene Chloride	[3]
Reaction Time	1 hour	[3]
Temperature	Room Temperature	[3]
Product Yield	2.0 g (80%)	[3]

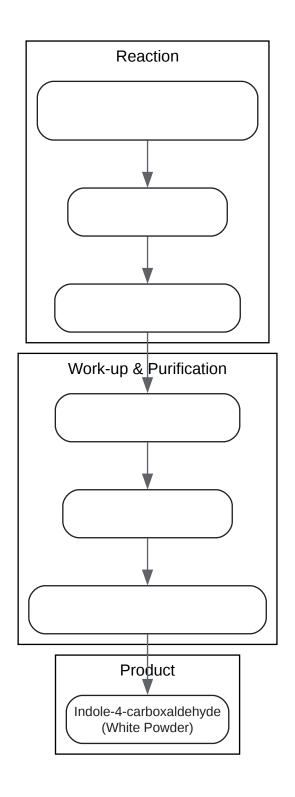
Table 2: Physicochemical and Spectroscopic Data of Indole-4-carboxaldehyde



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO	[4]
Molecular Weight	145.16 g/mol	[4]
Appearance	White powder	[3]
Melting Point	139-143 °C	
¹H NMR (300 MHz, CDCl₃) δ	10.2 (s, 1H), 8.52 (br s, 1H), 7.64-7.69 (m, 2H), 7.31-7.44 (m, 3H)	[3]
Mass Spectrometry (CI)	m/z = 146 [M+H]+	[3]

# Mandatory Visualizations Experimental Workflow for Indole-4-carboxaldehyde Synthesis





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Caption: Workflow for the synthesis of Indole-4-carboxaldehyde.



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